Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bradanicline, also known as TC-5619, is Alpha-7 Nicotinic Receptor Agonist. Bradanicline showed cognitive enhancing effects in animal studies, and was being developed as a potential treatment for schizophrenia and attention deficit disorder. Bradanicline was discontinued for Alzheimer's disease and cognitive impairment in schizophrenia in late 2013. It was also discontinued for ADHD, and no longer seems to be being developed.
Bradykinin (1-5) is among the most stable of naturally occurring metabolites. It may be used as a marker for BK production in vivo. It is known that an intact Arg residue in the C-terminus is required for biological activities. BK 1-5 is the minimal peptide that inhibited α-thrombin-induced platelet aggregation and secretion and calcium mobilization. It also prevented α-thrombin from cleaving the thrombin receptor peptide, NATLDPRSFLLR, between arginine and serine. Such antithrombin activities of BK 1-5 may contribute to the cardioprotective nature of kinins.
Bragsin1 is a novel specific inhibitor of the arfgef brag2, targeting the ph domain of brag2 in vitro and in cells, inhibiting brag2-mediated arf gtpase activation in vitro in a manner that requires a membrane
Bradykinin potentiator-5 is an inflammatory mediator. It is a peptide that causes blood vessels to dilate (enlarge), and therefore causes blood pressure to fall.
Bragsin2 [342795-08-8] is a novel specific inhibitor of the arfgef brag2, targeting the ph domain of brag2 in vitro and in cells, affecting arf pathways in cells and inhibiting brag2-mediated arf gtpase activation in vitro in a manner that requires a membrane
Branaplam, also known as NVS-SM1 and LMI-070, is a highly potent, selective and orally active small molecule SMN2 splicing modulator as a potential treatment for SMA Type 1 (Spinal Muscular Atrophy) .NVS-SM1 works by increasing the amount of functional SMN protein produced by the “back-up” gene, SMN2, through modifying its splicing.
Brasofensine is a monoamine reuptake blocker is a phenyltropane that had been under development for the treatment of Parkinson's and Alzheimer's disease. In animal models of Parkinson's disease, brasofensine was effective in stimulating LMA and reversing akinesia. The (Z)-isomer has been consigned the name BMS-205912.
Branebrutinib is a covalent inhibitor of Bruton’s tyrosine kinase (BTK; IC50 = 0.1 nM). It is greater than 5,000-fold selective for BTK over a panel of 240 kinases but does inhibit the additional Tec family kinases Tec, BMX, and TMX (IC50s = 0.9, 1.5, and 5 nM, respectively). Branebrutinib inhibits calcium flux in Ramos B cells induced by B cell receptor (BCR) stimulation (IC50 = 7.2 nM), as well as BCR stimulation-induced proliferation of, and CD86 surface expression in, peripheral B cells (IC50s = 0.04 and 0.3 nM, respectively). It inhibits TNF-α production in human peripheral blood mononuclear cells (PMBCs) induced by Fcγ receptor stimulation (IC50 = 0.3 nM). Branebrutinib (0.5 mg/kg) is completely protective against bone destruction in a mouse model of collagen-induced arthritis. It also reduces proteinuria and glomerular IgG immune complex deposition and increases survival in an NZB/W lupus-prone mouse model. Branebrutinib, also known as BMS-986195, is a potent, covalent, irreversible inhibitor of Bruton’s tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases essential in antigen-dependent B-cell signaling and function. BMS-986195 is more than 5000-fold selective for BTK over all kinases outside of the Tec family, and selectivity ranges from 9- to 1010-fold within the Tec family. BMS-986195 inactivated BTK in human whole blood with a rapid rate of inactivation (3.5×10-4 nM-1·min-1) and potently inhibited antigen-dependent interleukin-6 production, CD86 expression and proliferation in B cells (IC50 <1 nM) without effect on antigen-independent measures in the same cells.